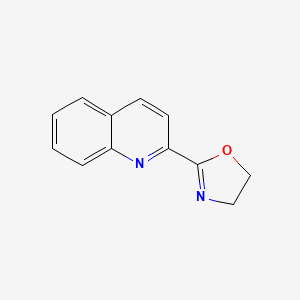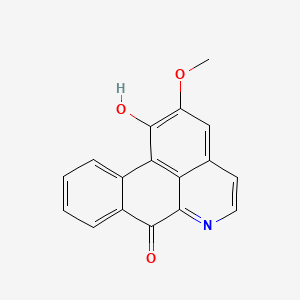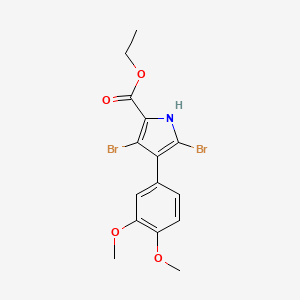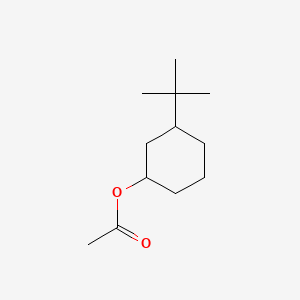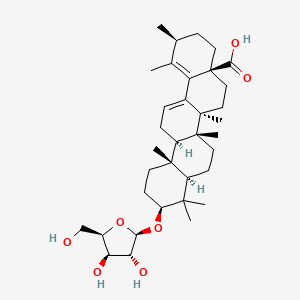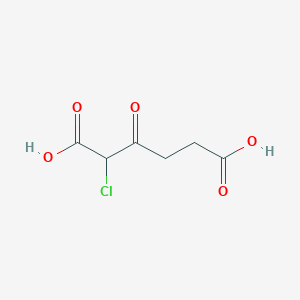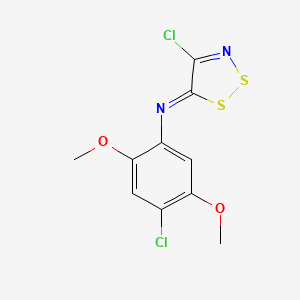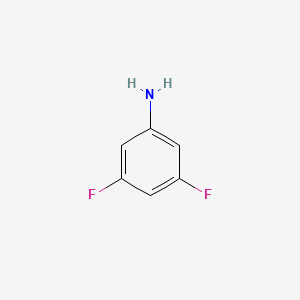
3,5-ジフルオロアニリン
概要
説明
3,5-ジフルオロアニリンは、分子式がC6H5F2Nである有機化合物です。これはアニリンの誘導体であり、ベンゼン環上の2つの水素原子が3位と5位にフッ素原子で置換されています。 この化合物は、白色から黄色の低融点固体であり、さまざまな化学合成や工業プロセスにおいてその用途が知られています .
合成経路と反応条件:
1,3,5-トリクロロベンゼンから: 一つの方法は、1,3,5-トリクロロベンゼンをフッ素化して1,3,5-トリフルオロベンゼンを生成し、次に水性または無水アンモニアでアミノ化して3,5-ジフルオロアニリンを生成することです.
2,4,5-トリクロロニトロベンゼンから: もう一つの方法は、2,4,5-トリクロロニトロベンゼンを極性非プロトン性溶媒の存在下で100°Cから250°Cの温度範囲でアルカリ金属フッ化物と反応させることです。
工業的生産方法: 3,5-ジフルオロアニリンの工業的生産は、通常、上記で言及した合成経路に従い、収率とコスト効率を最適化することに重点を置いています。 1,3,5-トリクロロベンゼンを出発物質として使用することが、その入手可能性と、3,5-ジフルオロアニリンへの変換に必要な比較的単純な反応条件のために特に好まれています .
反応の種類:
置換反応: 3,5-ジフルオロアニリンは、求核置換反応を受け、フッ素原子が他の求核剤で置換されます。
酸化と還元: この化合物は、特定の条件下で酸化または還元されてさまざまな誘導体を形成できます。
カップリング反応: より複雑な芳香族化合物を形成するために、カップリング反応に参加することができます。
一般的な試薬と条件:
求核置換: 水酸化ナトリウムやアンモニアなどの試薬が一般的に使用されます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
還元: パラジウム触媒の存在下で水素ガスなどの還元剤が使用されます。
主な生成物:
置換生成物: 求核剤に応じて、3,5-ジフルオロベンゼンスルホンアミドなどの生成物が形成される可能性があります。
酸化生成物: 酸化は、3,5-ジフルオロ安息香酸などの化合物の形成につながる可能性があります。
科学的研究の応用
3,5-ジフルオロアニリンは、そのユニークな化学的特性のために、科学研究で広く使用されています。その用途には以下が含まれます。
化学: 医薬品や農薬など、さまざまな有機化合物の合成における中間体として役立ちます。
生物学: この化合物は、酵素阻害とタンパク質相互作用に関する研究で使用されています。
医学: 薬物やその他の治療薬の合成における前駆体です。
作用機序
3,5-ジフルオロアニリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物中のフッ素原子は、これらの標的への結合親和性を高め、さまざまな生化学的効果をもたらします。 たとえば、特定の酵素の活性部位に結合してその活性を阻害することが示されています .
類似の化合物:
- 3,5-ジフルオロベンゼンアミン
- 3,5-ジフルオロジメチルアニリン
- 3,5-ジフルオロベンゼンスルホンアミド
比較: 3,5-ジフルオロアニリンは、ベンゼン環の特定の位置に2つのフッ素原子が存在するためにユニークであり、これはその化学反応性と生物活性に大きな影響を与えます。 他の類似の化合物と比較して、特定の化学反応においてより高い安定性と反応性を示し、さまざまな合成プロセスにおける貴重な中間体となっています .
生化学分析
Biochemical Properties
3,5-Difluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceuticals and agrochemicals. It interacts with several enzymes and proteins, influencing their activity. For instance, 3,5-Difluoroaniline has been shown to interact with lysozyme, an enzyme that degrades bacterial cell walls . This interaction is crucial for understanding the compound’s potential antibacterial properties.
Cellular Effects
The effects of 3,5-Difluoroaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have demonstrated that 3,5-Difluoroaniline can induce nephrotoxic effects in renal cortical slices obtained from the kidneys of male Fischer 344 rats . This indicates that the compound can affect kidney cell function and metabolism.
Molecular Mechanism
At the molecular level, 3,5-Difluoroaniline exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, the compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways . Additionally, 3,5-Difluoroaniline can alter gene expression, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3,5-Difluoroaniline over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been found to be relatively stable under standard conditions. Prolonged exposure to certain environmental factors can lead to its degradation . Long-term studies have shown that 3,5-Difluoroaniline can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of 3,5-Difluoroaniline vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects, while higher doses can lead to toxic or adverse effects . For instance, high doses of 3,5-Difluoroaniline have been associated with nephrotoxicity in animal models, indicating a threshold effect.
Metabolic Pathways
3,5-Difluoroaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3,5-Difluoroaniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can significantly impact its biochemical activity.
Subcellular Localization
The subcellular localization of 3,5-Difluoroaniline is essential for understanding its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in this localization process.
類似化合物との比較
- 3,5-Difluorobenzenamine
- 3,5-Difluorodimethylaniline
- 3,5-Difluorobenzenesulfonamide
Comparison: 3,5-Difluoroaniline is unique due to the presence of two fluorine atoms at specific positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable intermediate in various synthetic processes .
特性
IUPAC Name |
3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOIBXZRCYFZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059906 | |
| Record name | 3,5-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenamine, 3,5-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
372-39-4 | |
| Record name | 3,5-Difluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 372-39-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3,5-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93F28C8C0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,12a-Dihydro-2,11-dithia-3a-aza-naphtho[2,3-f]azulene-4,12-dione](/img/structure/B1215016.png)
